molecular formula C9H8Cl2O B8511644 2,3-Dichloro-6-allylphenol

2,3-Dichloro-6-allylphenol

Cat. No.: B8511644
M. Wt: 203.06 g/mol
InChI Key: OGQGQPOBRVBZSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichloro-6-allylphenol is a multifunctional chemical building block of significant interest in organic synthesis and medicinal chemistry research. Its structure incorporates a phenolic hydroxyl group, two chlorine substituents offering sites for further functionalization via cross-coupling reactions, and an allyl group that can participate in cyclization reactions. This unique combination of features makes it a valuable precursor for constructing complex heterocyclic systems. Research indicates that derivatives of 2-allylphenols can be transformed into 2,3-dihydrobenzofuran scaffolds, which are privileged structures found in numerous biologically active molecules and pharmaceuticals . The compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

IUPAC Name

2,3-dichloro-6-prop-2-enylphenol

InChI

InChI=1S/C9H8Cl2O/c1-2-3-6-4-5-7(10)8(11)9(6)12/h2,4-5,12H,1,3H2

InChI Key

OGQGQPOBRVBZSN-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C(=C(C=C1)Cl)Cl)O

Origin of Product

United States

Synthetic Methodologies and Strategies for 2,3 Dichloro 6 Allylphenol and Its Derivatives

Direct Synthetic Routes to 2,3-Dichloro-6-allylphenol

Direct synthetic strategies for this compound are not extensively documented in readily available literature, suggesting that multi-step syntheses from common precursors are the more prevalent approach. Conceptually, a direct route could involve the simultaneous or sequential allylation and dichlorination of phenol (B47542). However, controlling the regioselectivity of such reactions to achieve the specific 2,3-dichloro-6-allyl substitution pattern presents significant chemical challenges due to the directing effects of the hydroxyl and allyl groups.

Preparation of this compound through Precursor Transformations

More established routes to this compound and its isomers involve the transformation of carefully selected precursors. These methods offer greater control over the final substitution pattern.

Rearrangement Reactions (e.g., Claisen Rearrangement of Allyl 2,6-Dihalophenyl Ethers)

The Claisen rearrangement is a powerful, thermally-driven organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement used to form carbon-carbon bonds. wikipedia.orgorganic-chemistry.org In the context of substituted phenols, the aromatic Claisen rearrangement of an allyl aryl ether provides a reliable method for introducing an allyl group at the ortho-position. libretexts.org

The process begins with the heating of an allyl phenyl ether, which proceeds through a concerted, cyclic six-membered transition state. libretexts.org This intramolecular reaction initially yields a non-aromatic cyclohexadienone intermediate, which then rapidly tautomerizes to restore aromaticity and form the stable o-allylphenol product. libretexts.org

For precursors like Allyl 2,6-dichlorophenyl ether, both ortho positions are blocked by chlorine atoms. When heated, the ether undergoes a Claisen rearrangement where the allyl group migrates to the ortho position, followed by a subsequent Cope rearrangement that moves the allyl group to the para position to yield 4-allyl-2,6-dichlorophenol. organic-chemistry.orgstudy.com Research has shown that rearrangement of Allyl 2,6-dichlorophenyl ether can even occur during gas-liquid chromatographic analysis at temperatures above 175°C, producing multiple products characteristic of both thermal and acid-catalyzed rearrangements. cdnsciencepub.com

PrecursorReaction TypeKey TransformationTypical Product
Allyl 2,6-dichlorophenyl etherAromatic Claisen Rearrangement organic-chemistry.orgorganic-chemistry.org-sigmatropic shift of the allyl group2-allyl-2,6-dichlorophenol (initially), followed by Cope rearrangement to 4-allyl-2,6-dichlorophenol

Precursor Allylphenol Functionalization for this compound Synthesis

A more controlled approach to synthesizing this compound involves starting with a simpler, readily available precursor like 2-allylphenol (B1664045) and subsequently introducing the chlorine atoms. The functionalization of the phenolic ring via electrophilic halogenation is a standard method.

The synthesis would proceed via the electrophilic chlorination of 2-allylphenol. The hydroxyl and allyl groups are ortho-, para-directing activators. In 2-allylphenol, the positions ortho and para to the hydroxyl group are C6, C4, and the allyl group at C2. The incoming electrophiles (Cl+) would be directed to the C4 and C6 positions. To achieve the desired this compound, one would need to start with a different precursor, such as 6-allylphenol, and perform a dichlorination, which would likely substitute at the C2 and C3 positions, although controlling this specific outcome would be challenging. An alternative would be the chlorination of a protected 2-allyl-3-chlorophenol.

Derivatization and Functionalization of this compound

This compound serves as a substrate for various functionalization reactions, enabling the synthesis of more complex molecules, particularly heterocyclic systems.

Cyclization Reactions for Heterocycle Formation (e.g., 2,3-Dihydrobenzofurans)

The 2-allylphenol moiety is a common precursor for the synthesis of 2,3-dihydrobenzofurans, a structural core found in many biologically active compounds. nih.gov The allyl group provides the necessary carbons for the formation of the fused five-membered ring through intramolecular cyclization.

Several methods exist for this transformation:

Palladium-Catalyzed Carboalkoxylation: This method involves the coupling of 2-allylphenol derivatives with aryl triflates in a palladium-catalyzed reaction. nih.govresearchgate.net The process likely proceeds via oxidative addition of the aryl triflate to a Pd(0) complex, followed by anti-oxypalladation of the alkene and reductive elimination to yield the 2,3-dihydrobenzofuran (B1216630) product. nih.gov

Visible-Light-Mediated Cyclization: Sustainable methods using visible light have been developed for the oxyselenocyclization of 2-allylphenols. mdpi.com This involves reacting the phenol with chalcogenides, promoted by a system like I2/SnCl2 and irradiated with blue LEDs, to form chalcogen-functionalized 2,3-dihydrobenzofurans. mdpi.com

Photoinduced Cascade Reactions: Another light-driven protocol involves the photochemical activity of allyl-functionalized phenolate (B1203915) anions. nih.gov This cascade process can convert 2-allylphenol derivatives and radical precursors into densely functionalized 2,3-dihydrobenzofurans under mild conditions, often with high yields. nih.govacs.org

For this compound, these reactions would be expected to produce the corresponding 7,8-dichloro-2,3-dihydrobenzofuran derivatives.

Reaction TypeKey Reagents/ConditionsProduct ClassReported Yields (for general 2-allylphenols)
Pd-Catalyzed CarboalkoxylationPd(0) catalyst, Aryl triflateFunctionalized 2,3-dihydrobenzofuransGood yields nih.gov
Visible-Light OxyselenocyclizationDiphenyl diselenide, I2/SnCl2, Blue LED2-[(phenylselanyl)methyl]-2,3-dihydrobenzofuransGood to excellent yields mdpi.com
Photoinduced Cascade ReactionRadical precursors (e.g., α-iodo sulfones), Base, Visible lightSulfone-containing 2,3-dihydrobenzofuransUp to 69% nih.gov

Electrophilic and Nucleophilic Modification Strategies

The reactivity of this compound is governed by its functional groups: the phenolic hydroxyl, the aromatic ring, and the allyl side chain.

Electrophilic Modification: The aromatic ring, despite being substituted with two electron-withdrawing chlorine atoms, is still activated towards electrophilic aromatic substitution by the powerful activating effect of the hydroxyl group. The remaining open positions on the ring (C4 and C5) are potential sites for further functionalization, such as nitration or halogenation, directed by the existing substituents. The allyl group's double bond can also undergo electrophilic addition reactions with reagents like halogens (Br₂, Cl₂) or hydrohalic acids (HBr, HCl).

Nucleophilic Modification: The phenolic hydroxyl group is nucleophilic and can react with electrophiles. nih.gov Common reactions include etherification (e.g., Williamson ether synthesis) or esterification to form the corresponding ethers and esters. While nucleophilic aromatic substitution (SNAAr) on the ring is generally difficult, the presence of electron-withdrawing groups can facilitate such reactions under harsh conditions or if further activating groups (like a nitro group) were introduced onto the ring. libretexts.org The carbon atoms of the allyl group can also be targets for nucleophilic attack, particularly in transition-metal-catalyzed allylic substitution reactions. thieme-connect.de

Oxidative Transformations (e.g., Chrom-3-ene Formation)

The ortho-allylphenol moiety within this compound is a versatile precursor for oxidative cyclization reactions, leading to the formation of heterocyclic structures such as chromenes and dihydrobenzofurans. These transformations typically involve the oxidation of the phenol or the activation of the allyl double bond, followed by an intramolecular attack from the phenolic oxygen.

One prominent method is halogen-mediated cyclization. For instance, treatment with iodine can initiate an electrophilic attack on the allyl double bond, forming a cyclic iodonium (B1229267) ion intermediate. The nearby phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the intermediate to forge the new heterocyclic ring, typically a dihydrobenzofuran ring system. nih.gov Other oxidative systems, often employing hypervalent iodine reagents or transition metals, can also facilitate these cyclizations. nih.gov The reaction proceeds via an initial interaction of the oxidant with the phenol, activating the aromatic ring for nucleophilic attack by the side-chain allyl group. nih.gov While the electron-withdrawing nature of the two chlorine atoms on the phenyl ring of this compound might decrease the nucleophilicity of the phenol and the double bond, these transformations remain a key strategy for elaborating the core structure.

Table 2: Examples of Oxidative Cyclization on Allylphenol Scaffolds
Substrate TypeReagent/CatalystProduct TypeKey FeaturesReference
Aryldiynes (Phenolic Ether)Iodine or CuBr₂Halogenated Indeno[1,2-c]chromenesHalogen-mediated cascade cyclization. nih.gov
Phenolic Azide DerivativesPhenyliodine(III) diacetate (PIDA)Benzo[de] researchgate.net-naphthyridineOrtho-selective oxidative cyclization onto the phenol ring. nih.gov
1,5-DienesCobalt Catalysts (e.g., Co(nmp)₂) / O₂trans-Tetrahydrofurans (trans-THFs)Mukaiyama aerobic oxidative cyclization. organic-chemistry.org
Dihydrotriazines with NaphtholMnO₂Naphthofuro-fused triazinesMnO₂-induced C-C/C-O oxidative coupling. mdpi.com

Radical-Mediated Cascade Reactions

The allyl group in this compound serves as an excellent handle for initiating radical-mediated cascade reactions. These reactions can be triggered by various methods, including the use of radical initiators (e.g., AIBN), photoredox catalysis, or transition metals. nih.govorganic-chemistry.org Once a radical is generated, typically by addition to the terminal carbon of the allyl double bond, a cascade of intramolecular cyclization events can occur.

A common pathway involves the initial radical adding to the alkene, forming a carbon-centered radical on the side chain. This new radical can then, depending on the reaction conditions and substrate design, cyclize onto the aromatic ring to form a new carbon-carbon bond and a fused ring system. Thiol-catalyzed processes, for example, can generate radicals that participate in intramolecular additions. organic-chemistry.org Such cascade reactions are powerful tools for rapidly building molecular complexity from a relatively simple precursor. nih.gov The stereochemical outcome of these cyclizations can often be controlled by the substitution pattern of the acyclic precursor. rsc.org

Table 3: Research Findings in Radical-Mediated Reactions
Reaction TypeInitiator/CatalystSubstrate TypeProduct TypeKey FindingsReference
Denitrogenative Radical CyclizationHeat or LightAlkenyl anilines and azido-isocyanoarenes2-Substituted benzoimidazolesInvolves azidyl radical generation followed by cyclization and subsequent intermolecular addition. nih.gov
Acyl Radical Cyclizationtert-Dodecanethiol / AIBNAlkenalsCyclic ketonesThiol-catalyzed generation of acyl radicals and intramolecular addition to double bonds. organic-chemistry.org
Stereocontrolled Radical CyclizationTributyltin hydride / Triethylborane-O₂1-Substituted-2,4-dihydroxylated hex-5-enyl radicalsPolysubstituted cyclopentanesThe stereochemical outcome is controlled by the protection state of hydroxyl groups. rsc.org

Transition Metal-Catalyzed Coupling Reactions of Derived Structures (e.g., Suzuki Cross-Coupling)

While the chlorine atoms on this compound can participate in some cross-coupling reactions, they are generally less reactive than their bromine or iodine counterparts. To enhance the utility of this scaffold in transition metal-catalyzed reactions, it can be further functionalized. For example, electrophilic aromatic substitution (e.g., bromination) can install a more reactive handle at one of the vacant positions on the aromatic ring (C4 or C5).

Once such a derivative (e.g., 4-bromo-2,3-dichloro-6-allylphenol) is prepared, it becomes an excellent substrate for a variety of coupling reactions, most notably the Suzuki-Miyaura cross-coupling. libretexts.org This reaction employs a palladium catalyst to form a new carbon-carbon bond between the aryl halide and an organoboron compound, such as a boronic acid or boronic ester. organic-chemistry.org The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org Suzuki coupling is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov This methodology has been successfully applied to polychlorinated aromatic systems, demonstrating that selective C-C bond formation is feasible even in the presence of multiple halogen substituents. researchgate.netnih.gov

Table 4: Examples of Suzuki-Miyaura Coupling with Polychlorinated Aromatics
Aryl Halide SubstrateBoron ReagentCatalyst/LigandBase/SolventProduct TypeReference
2,6-DichloropyridinesAlkyl Pinacol Boronic EstersPd₂(dba)₃ / FcPPh₂K₃PO₄ / Dioxane2-Chloro-6-alkylpyridines nih.gov
Bromochlorobenzenes(Chlorinated) Aryl Boronic AcidsPd(PPh₃)₄Na₂CO₃ / Toluene/EtOH/H₂OPolychlorinated Biphenyls (PCBs) researchgate.net
5-(4-bromophenyl)-4,6-dichloropyrimidineAryl Boronic AcidsPd(PPh₃)₄K₃PO₄ / 1,4-DioxaneArylated Dichloropyrimidines mdpi.com
Aryl ChloridesArylboronic AcidsPd₂(dba)₃ / P(t-Bu)₃K₃PO₄ / DioxaneBiaryls organic-chemistry.org

Advanced Spectroscopic and Analytical Characterization of 2,3 Dichloro 6 Allylphenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, Heteroatom NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 2,3-Dichloro-6-allylphenol, a combination of ¹H, ¹³C, and potentially heteroatom NMR experiments provides a complete picture of the molecular framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is predicted to show distinct signals for the aromatic, allyl, and hydroxyl protons.

Aromatic Region: Two doublets are expected for the two aromatic protons on the benzene (B151609) ring. Their chemical shifts would be influenced by the electron-withdrawing chloro groups and the electron-donating hydroxyl and allyl groups. Based on data for analogous dichlorophenols, these protons would likely resonate in the range of δ 6.8–7.4 ppm. chemicalbook.comchemicalbook.com

Allyl Group: The allyl group will produce a more complex set of signals: a multiplet for the internal vinyl proton (-CH=), two multiplets for the terminal vinyl protons (=CH₂), and a doublet for the methylene (B1212753) protons (-CH₂-). These are typically found around δ 5.8-6.2 ppm, δ 5.0-5.4 ppm, and δ 3.3-3.6 ppm, respectively.

Hydroxyl Proton: A broad singlet corresponding to the phenolic -OH group is expected. Its chemical shift is highly dependent on solvent and concentration but typically appears between δ 5.0 and 6.0 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, nine distinct signals are anticipated.

Aromatic Carbons: Six signals will correspond to the benzene ring carbons. The carbon bearing the hydroxyl group (C-1) is expected at a downfield shift (approx. δ 150-155 ppm). The carbons bonded to chlorine (C-2, C-3) will also be downfield-shifted (approx. δ 120-130 ppm). The allyl-substituted carbon (C-6) and the remaining aromatic carbons (C-4, C-5) will have shifts determined by the combined electronic effects of the substituents.

Allyl Carbons: Three signals will represent the allyl group carbons: the methylene carbon (-CH₂) around δ 30-35 ppm, the internal vinyl carbon (-CH=) around δ 135-140 ppm, and the terminal vinyl carbon (=CH₂) around δ 115-120 ppm.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.
Assignment¹H NMR (Predicted δ)¹³C NMR (Predicted δ)
-OH~5.0-6.0 (broad s)-
Aromatic C-H~6.8-7.4 (2H, m)~120-130
Allyl -CH₂-~3.3-3.6 (2H, d)~30-35
Allyl -CH=~5.8-6.2 (1H, m)~135-140
Allyl =CH₂~5.0-5.4 (2H, m)~115-120
Aromatic C-O-~150-155
Aromatic C-Cl-~120-130
Aromatic C-Allyl-~125-135

Heteroatom NMR: While less common, NMR of other nuclei like ³⁵Cl can be informative. Both ³⁵Cl and ³⁷Cl are NMR-active quadrupolar nuclei. huji.ac.il For covalently bonded chlorine atoms, as in this compound, the signals are typically very broad (on the order of kHz) due to rapid quadrupolar relaxation. nmrwiki.org Despite the broadness, the distinct chemical environments of the two chlorine atoms (at C-2 and C-3) could potentially be resolved, especially at high magnetic fields. rsc.orgnih.gov This technique can serve as a unique fingerprint for the compound and provide insight into the electronic environment around the chlorine nuclei. rsc.org

Vibrational Spectroscopy (FT-IR, Raman)

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is used to identify the functional groups present in this compound.

O-H Stretch: A broad absorption band characteristic of the phenolic hydroxyl group is expected in the region of 3200–3600 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹), while the sp² C-H stretches of the allyl group's vinyl moiety also appear in this region. vscht.cz The sp³ C-H stretches of the allyl methylene group will be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=C Stretches: Aromatic C=C ring stretching vibrations result in several bands in the 1450–1600 cm⁻¹ region. vscht.cz The C=C stretch of the allyl group is expected as a sharp, medium-intensity band around 1640 cm⁻¹.

C-O Stretch: The phenolic C-O stretching vibration should appear as a strong band in the 1200–1260 cm⁻¹ range.

C-Cl Stretches: Strong absorptions corresponding to the C-Cl stretching modes are expected in the fingerprint region, typically between 600 and 800 cm⁻¹. The exact positions depend on the substitution pattern on the aromatic ring. Data from the analogous 2,3-dichlorophenol (B42519) can be used as a reference. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds. For this compound, the aromatic ring vibrations and the C=C double bond of the allyl group would be expected to produce strong Raman signals. This can be particularly useful for confirming the presence and structure of the carbon skeleton.

Table 2. Characteristic FT-IR Absorption Bands for this compound.
Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (phenolic)3200 - 3600Broad, Strong
Aromatic & Vinyl C-H stretch3050 - 3100Medium
Aliphatic C-H stretch2850 - 2960Medium
Allyl C=C stretch~1640Medium, Sharp
Aromatic C=C stretch1450 - 1600Medium to Strong
C-O stretch (phenolic)1200 - 1260Strong
C-Cl stretch600 - 800Strong

Mass Spectrometry (MS, High-Resolution Mass Spectrometry (HRMS), ESI-TOF)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental formula of a compound, as well as providing structural information through fragmentation analysis.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of this compound (molecular formula C₉H₈Cl₂O) would show a molecular ion peak (M⁺˙). A key feature would be the isotopic cluster pattern due to the two chlorine atoms (³⁵Cl and ³⁷Cl). This results in three peaks: the M⁺˙ peak (containing two ³⁵Cl), the M+2 peak (one ³⁵Cl and one ³⁷Cl), and the M+4 peak (two ³⁷Cl). The expected intensity ratio for a dichlorinated compound is approximately 9:6:1. For C₉H₈³⁵Cl₂O, the monoisotopic mass is 201.9952 Da. nih.gov Common fragmentation pathways would include the loss of the allyl group (a loss of 41 Da), loss of a chlorine atom (a loss of 35 or 37 Da), or cleavage of the C-O bond. libretexts.orgyoutube.com

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), provides a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental formula. For C₉H₈Cl₂O, the exact mass is 201.99522 Da. An HRMS measurement confirming this mass to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition.

Table 3. Predicted Mass Spectrometry Data for this compound.
ParameterExpected Value
Molecular FormulaC₉H₈Cl₂O
Monoisotopic Mass201.99522 Da
Nominal Molecular Weight203.06 g/mol
Isotopic Pattern (M, M+2, M+4) Ratio~9:6:1
Key Fragment (Loss of Allyl)[M-41]⁺
Key Fragment (Loss of Cl)[M-35]⁺

Advanced Chromatographic Techniques (GC-MS, HPLC, TLC)

Chromatographic methods are essential for separating this compound from reaction mixtures or environmental samples and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like chlorinated phenols. epa.gov The compound would be separated on a capillary GC column (e.g., a DB-5 or HP-5ms) and subsequently detected by a mass spectrometer. rsc.orgnih.gov The retention time provides a characteristic identifier, while the mass spectrum confirms the identity, as described in the MS section above. EPA methods for phenol (B47542) analysis often use such systems, providing a basis for method development. epa.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying phenolic compounds. A reversed-phase method would be most suitable for this compound.

Stationary Phase: A C18 column is commonly used for the separation of chlorophenols. asianpubs.org

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (B52724) or methanol (B129727) and water (often with a small amount of acid like acetic or formic acid to suppress ionization of the phenolic group) would effectively separate the compound from impurities. tandfonline.comjcsp.org.pk

Detection: A UV detector, typically set around 280-290 nm where the phenyl ring absorbs, would be appropriate for detection and quantification. scirp.org

Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive method for monitoring reaction progress and assessing purity.

Stationary Phase: Silica gel (SiO₂) plates are standard for separating moderately polar compounds like phenols. wisc.edu

Mobile Phase: The choice of eluent is critical. A mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or acetone) is typically used. researchgate.net For phenolic compounds, solvent systems such as toluene:acetone (9:1) or chloroform:ethyl-acetate:formic acid (5:4:1) have proven effective. researchgate.net

Visualization: The spot can be visualized under UV light (254 nm) if the plate contains a fluorescent indicator. Staining with reagents like ferric chloride (FeCl₃), which forms colored complexes with phenols, can also be used. researchgate.net The retention factor (Rf) value is a characteristic property for a given compound and TLC system.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, and halogens) in a compound. For this compound (C₉H₈Cl₂O), the theoretical elemental composition can be calculated from its molecular formula and atomic weights. Experimental results from an elemental analyzer must match these theoretical values within a narrow margin (typically ±0.4%) to verify the empirical formula and support the compound's purity.

Table 4. Theoretical Elemental Composition of this compound (C₉H₈Cl₂O).
ElementAtomic Weight (g/mol)Number of AtomsTotal Mass (g/mol)Mass Percentage (%)
Carbon (C)12.0119108.09953.25%
Hydrogen (H)1.00888.0643.97%
Chlorine (Cl)35.453270.90634.92%
Oxygen (O)15.999115.9997.88%
Total --203.068 100.00%

X-ray Photoelectron Spectroscopy (XPS) for Surface Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. wikipedia.org

For this compound, an XPS analysis would confirm the presence of carbon, oxygen, and chlorine. High-resolution spectra of each element's core levels would provide detailed chemical state information.

Chemical Reactivity and Transformation Pathways of 2,3 Dichloro 6 Allylphenol

Reactivity Towards Oxidative Reagents (e.g., DDQ)

2,3-Dichloro-6-allylphenol exhibits reactivity towards strong oxidizing agents, with the reaction outcome being highly dependent on the specific reagent and conditions employed. A prominent example of such a reagent is 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ), a powerful oxidant known for its ability to effect dehydrogenation and other oxidative transformations. organic-chemistry.orgcore.ac.uk

DDQ is a potent electron acceptor and is widely used for the oxidation of allylic and benzylic systems. researchgate.netdu.ac.in The reaction mechanism typically involves a hydride transfer from the substrate to the DDQ molecule, generating a stabilized carbocation intermediate. du.ac.in In the case of allylic compounds, this can lead to the formation of unsaturated carbonyl compounds. nih.gov For allylphenols, the reaction can be complex, with potential for oxidation at the allylic position or oxidative coupling. While specific studies on this compound are not extensively detailed, the general reactivity of allylic phenols with DDQ suggests that oxidation of the allyl group is a probable pathway. nih.gov The presence of electron-donating groups on the substrate generally facilitates the reaction with DDQ. du.ac.in

DDQ can be used in stoichiometric amounts or in catalytic systems where a co-oxidant, such as manganese(III) acetate (B1210297) or manganese dioxide, regenerates the active DDQ from its reduced hydroquinone (B1673460) form. nih.govnih.gov This catalytic approach is economically and environmentally advantageous. nih.gov

Table 1: General Reactivity of Allylic and Benzylic Functional Groups with DDQ This table is based on general principles of DDQ reactivity and may not represent specific results for this compound.

Substrate Type Reagent System Typical Product Reference
Allylic Alcohols Catalytic DDQ, Mn(OAc)₃ α,β-Unsaturated Aldehydes/Ketones nih.gov
Allylic Ethers Stoichiometric DDQ Carbonyl compounds and Alcohols du.ac.in
Activated Benzylic Alcohols Catalytic DDQ, Mn(OAc)₃ Corresponding Carbonyls nih.gov

Intramolecular Cyclization Reactivity

The proximate positioning of the phenolic hydroxyl and the allyl group in this compound creates a scaffold amenable to intramolecular cyclization, a key reaction for synthesizing heterocyclic structures such as dihydrobenzofurans. nih.gov These cyclization reactions can be initiated by various means, including photochemical activation or the use of electrophilic reagents. nih.govnih.gov

One modern approach involves a light-driven cascade reaction. nih.govacs.org In this process, the phenol (B47542) is first deprotonated to form a phenolate (B1203915) anion. This anion can act as a photosensitizer, absorbing visible light and initiating a single-electron transfer (SET) process. nih.gov This leads to the formation of a carbon-centered radical on the allyl chain, which then undergoes a tandem atom transfer radical addition (ATRA) and subsequent intramolecular nucleophilic substitution (SN) to close the ring, forming a functionalized 2,3-dihydrobenzofuran (B1216630) skeleton. nih.govacs.org

Electrophile-mediated cyclizations are also common for 2-allylphenols. nih.gov For instance, the reaction with an electrophilic sulfur source can generate a thiiranium ion intermediate from the allyl double bond. The nearby phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the intermediate to form a 2,3-disubstituted chroman (a benzopyran derivative). nih.gov While this specific reaction leads to a six-membered ring, similar principles apply to the formation of five-membered dihydrobenzofuran rings under different conditions. Lewis acids can also promote the intramolecular cyclization of related ortho-alkenyl phenols. nih.gov

Table 2: Examples of Intramolecular Cyclization of 2-Allylphenol (B1664045) Derivatives

Reaction Type Initiator/Catalyst Key Intermediate Product Class Reference
Photochemical Cascade Visible Light / Base Carbon-centered radical 2,3-Dihydrobenzofurans nih.govacs.org
Sulfenofunctionalization Lewis Base Catalyst Thiiranium ion Benzopyrans (Chromans) nih.gov

Intermolecular Reaction Profiles and Coupling Behaviors

Intermolecular reactions of this compound can lead to the formation of larger molecules through C-C or C-O bond formation. Oxidative coupling is a significant pathway for phenols, often mediated by reagents like DDQ. researchgate.net Depending on the substrate and reaction conditions, DDQ can facilitate either selective C-O cross-coupling or C-C cross-coupling between phenols and other aromatic systems. researchgate.net For instance, the reaction between phenols and porphyrins can be directed towards C-O ether linkages in the presence of DDQ and a Lewis acid like Scandium(III) triflate, whereas using bulky, electron-rich phenols can favor C-C bond formation. researchgate.net

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming C-C and C-heteroatom bonds. thieme-connect.com While specific examples involving this compound are not prominent in the literature, the chloro-substituents and the phenolic hydroxyl group (which can be converted to a triflate) represent potential sites for such coupling reactions, allowing for the introduction of new aryl, alkyl, or alkynyl groups. thieme-connect.com

Furthermore, the allyl group itself can participate in intermolecular reactions. For example, the Mannich-type condensation of 2-allylphenol with formaldehyde (B43269) and a primary amine can lead to the formation of 1,3-benzoxazine derivatives. researchgate.net

Chemical Degradation Pathways (e.g., Oxidative, Hydrolytic, Photolytic)

The environmental persistence and transformation of this compound are governed by its susceptibility to degradation through oxidative, hydrolytic, and photolytic pathways.

Oxidative Degradation: The phenolic ring is susceptible to oxidative degradation, particularly in the presence of catalysts like iron or copper and oxygen. utexas.eduresearchgate.net The process often involves free-radical mechanisms, leading to the breakdown of the aromatic structure and the formation of various smaller organic compounds. utexas.edu The rate of oxidative degradation is influenced by factors such as temperature, oxygen concentration, and the presence of metal catalysts. ntnu.no

Photolytic Degradation: Chlorinated phenols can undergo photolytic degradation upon exposure to UV light. This process can involve the cleavage of the C-Cl bond to form phenolic radicals, which can then undergo further reactions. researchgate.net Advanced oxidation processes, which combine UV irradiation with a photocatalyst like titanium dioxide (TiO₂) and an oxidant such as hydrogen peroxide (H₂O₂), can significantly accelerate the degradation of dichlorophenols in aqueous solutions. researchgate.net The degradation rate in such systems is highly dependent on pH, catalyst loading, and oxidant concentration. researchgate.net

Stability Studies of the Compound Under Defined Chemical Conditions

Formal stability studies are crucial for determining the shelf-life and appropriate storage conditions for chemical compounds. europa.eu Such studies typically involve subjecting the compound to a range of defined conditions, including temperature, humidity, and light, over an extended period. europa.eu

For this compound, stability would be assessed by monitoring the parent compound's concentration and the appearance of degradation products over time. Key parameters that would be investigated include:

Temperature Stability: The compound would be stored at various temperatures (e.g., accelerated conditions like 40°C and long-term conditions like 25°C) to determine the rate of thermal degradation. europa.eu

pH Stability: The rate of degradation would be measured in buffered aqueous solutions across a range of pH values to identify conditions under which hydrolytic degradation occurs. nih.gov For many organic molecules, hydrolysis rates can be pseudo-first-order. nih.gov

Photostability: The compound, both in solid form and in solution, would be exposed to light sources simulating sunlight to assess its susceptibility to photolytic degradation.

Applications of 2,3 Dichloro 6 Allylphenol in Advanced Chemical Synthesis and Materials Science Research

Role as a Key Synthetic Intermediate in Organic Synthesis

2,3-Dichloro-6-allylphenol is recognized as a key intermediate in organic synthesis, primarily owing to the strategic placement of its functional groups. The phenolic hydroxyl group can be readily derivatized, for instance, through etherification, to introduce other functionalities or to prepare it for intramolecular reactions. The allyl group is particularly amenable to a variety of transformations, including the renowned Claisen rearrangement. organic-chemistry.orgwikipedia.orgresearchgate.netlibretexts.orgresearchgate.net

The Claisen rearrangement, a mdpi.commdpi.com-sigmatropic rearrangement, of an allyl aryl ether derived from this compound would lead to the formation of a new carbon-carbon bond at the ortho position of the phenol (B47542). organic-chemistry.orgwikipedia.orglibretexts.orgresearchgate.net This reaction is a powerful tool for introducing the allyl group onto the aromatic ring, thereby creating a more complex and functionalized phenol. The initial product of this rearrangement is a non-aromatic intermediate, which then tautomerizes to restore the aromaticity of the phenol ring. libretexts.org The presence of the two chlorine atoms on the aromatic ring can influence the electronic properties and reactivity of the molecule during such rearrangements.

Utilization in the Synthesis of Complex Organic Architectures

The structural features of this compound make it a suitable precursor for the synthesis of more complex organic architectures. The allyl group can participate in various addition and cyclization reactions, enabling the construction of new ring systems. For instance, the double bond of the allyl group can be subjected to reactions such as epoxidation, dihydroxylation, or ozonolysis to introduce further functionality.

Cascade reactions, which involve a sequence of intramolecular transformations, offer an efficient strategy for building molecular complexity from a single precursor. nih.govnih.gov While specific examples detailing the use of this compound in complex cascade reactions are not extensively documented in publicly available literature, the inherent reactivity of its functional groups suggests its potential in this area. For example, a cascade process could be initiated at the allyl group, leading to the formation of a polycyclic structure incorporating the dichlorinated aromatic ring.

Contribution to the Development of Heterocyclic Compounds (e.g., Benzofurans)

A significant application of this compound and its derivatives lies in the synthesis of heterocyclic compounds, particularly benzofurans and their dihydro counterparts. mdpi.comnih.govnih.govresearchgate.netorganic-chemistry.orggoogle.com The 2,3-dihydrobenzofuran (B1216630) scaffold is a prevalent motif in numerous biologically active natural products and pharmaceutical agents. nih.govnih.govnih.gov

Several synthetic strategies have been developed for the cyclization of 2-allylphenols to form the dihydrobenzofuran ring system. These methods often involve the intramolecular attack of the phenolic oxygen onto an activated form of the allyl double bond.

Palladium-Catalyzed Cyclization:

One notable method is the palladium-catalyzed carboalkoxylation of 2-allylphenols. mdpi.comnih.gov This reaction involves the coupling of a 2-allylphenol (B1664045) derivative with an aryl triflate in the presence of a palladium catalyst. The catalytic cycle is believed to proceed through the oxidative addition of the aryl triflate to the palladium(0) catalyst, followed by coordination of the alkene, deprotonation of the phenol, and an anti-oxypalladation of the alkene. Subsequent reductive elimination furnishes the 2,3-dihydrobenzofuran product. nih.gov While this methodology has been demonstrated for a range of 2-allylphenol derivatives, its direct application to this compound would be expected to yield the corresponding dichlorinated dihydrobenzofuran.

Photoinduced Cascade Reactions:

Another innovative approach involves a light-driven protocol for the synthesis of 2,3-dihydrobenzofurans from 2-allylphenol derivatives. nih.govnih.gov This metal-free cascade reaction is initiated by the photochemical activity of the phenolate (B1203915) anion, which is generated in situ. The reaction can proceed rapidly, yielding a variety of functionalized 2,3-dihydrobenzofurans. nih.gov The proposed mechanism involves the formation of a carbon-centered radical, followed by an atom transfer radical addition (ATRA) and an intramolecular nucleophilic substitution (SN) process. nih.govnih.gov The electron-withdrawing nature of the chlorine atoms in this compound could potentially influence the efficiency and outcome of such radical-based cyclizations.

Table 1: Synthetic Methodologies for Dihydrobenzofuran Synthesis from 2-Allylphenol Derivatives

Methodology Catalyst/Promoter Key Reaction Steps Potential Product from this compound
Palladium-Catalyzed CarboalkoxylationPalladium complexOxidative addition, oxypalladation, reductive eliminationDichlorinated 2,3-dihydrobenzofuran
Photoinduced Cascade ReactionVisible lightPhenolate formation, radical addition, intramolecular substitutionDichlorinated 2,3-dihydrobenzofuran

Exploration in Polymer Chemistry and Advanced Materials as a Radical Scavenger

Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to act as radical scavengers. mdpi.comfrontiersin.orgnih.govsemanticscholar.orgresearchgate.net In the context of polymer chemistry, such compounds are often used as stabilizers to prevent the degradation of polymers that can be initiated by free radicals. mdpi.comspecialchem.comresearchgate.net The mechanism of action typically involves the donation of a hydrogen atom from the phenolic hydroxyl group to a reactive radical, thereby neutralizing it and forming a more stable phenoxyl radical. mdpi.com

While specific studies on the use of this compound as a radical scavenger in polymer systems are not widely reported, the general principles of phenolic antioxidants suggest it could have some activity. Its application could be envisioned in polymer formulations where its specific solubility or compatibility properties are advantageous. Further research would be necessary to quantify its effectiveness in comparison to commercially available stabilizers. mdpi.comspecialchem.com

Precursor for the Development of Novel Chemical Reagents and Catalysts

The unique structure of this compound also positions it as a potential precursor for the synthesis of novel chemical reagents and catalysts. The phenolic oxygen, after deprotonation, can act as a ligand for various metal centers, and the allyl group provides a handle for further functionalization.

For instance, the hydroxyl group could be used to anchor the molecule to a solid support, creating a heterogeneous catalyst. Alternatively, the allyl group could be modified to introduce other coordinating atoms, leading to the formation of multidentate ligands. researchgate.netuva.esrsc.orgdtic.mil These ligands could then be complexed with transition metals to generate catalysts for a variety of organic transformations. For example, organometallic complexes featuring ligands derived from functionalized phenols have been explored in catalysis. researchgate.net

While the direct conversion of this compound into specific, widely used reagents or catalysts is not extensively documented, its potential as a starting material for the development of such compounds remains an area for future exploration. The electronic and steric properties imparted by the dichloro and allyl substituents could lead to the discovery of new catalysts with unique reactivity and selectivity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3-Dichloro-6-allylphenol with high purity for analytical studies?

  • Methodological Answer : Synthesis typically involves electrophilic substitution reactions, leveraging allylation of 2,3-dichlorophenol precursors. Key steps include:

  • Step 1 : Use Friedel-Crafts alkylation to introduce the allyl group at the para position relative to hydroxyl and chloro substituents .
  • Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (C18 column, methanol-water mobile phase) .
    • Critical Note : Monitor reaction temperature (40–60°C) to avoid polymerization of the allyl group.

Q. How can researchers ensure safe handling of this compound in laboratory settings?

  • Methodological Answer :

  • Exposure Controls : Use fume hoods with a minimum airflow velocity of 0.5 m/s and wear nitrile gloves (≥0.11 mm thickness) to prevent dermal contact .
  • Waste Disposal : Absorb spills with diatomaceous earth and dispose as hazardous waste (EPA code D001) .
  • Emergency Protocols : Follow PAC-2 (23 mg/m³) exposure limits for acute toxicity mitigation .

Q. What analytical techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm allyl group integration and chlorine substitution patterns (δ 5.1–5.8 ppm for allyl protons) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (expected m/z: 216.99 for [M-H]^-) .
  • X-ray Crystallography : For resolving stereoelectronic effects, use Cu-Kα radiation (λ = 1.5418 Å) and refine structures via SHELX .

Advanced Research Questions

Q. How do electronic effects of the allyl group influence the reactivity of this compound in catalytic reactions?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density distribution. The allyl group’s π-electron donation increases nucleophilicity at the ortho position .
  • Experimental Validation : Compare reaction rates with non-allylated analogs in Suzuki-Miyaura cross-coupling (Pd(OAc)2_2, 80°C) .

Q. What strategies resolve contradictions in reported toxicity data for chlorophenol derivatives like this compound?

  • Methodological Answer :

  • Meta-Analysis : Use PRISMA guidelines to screen 974 studies (PubMed/TOXCENTER) and apply Hill’s criteria for causality (strength, consistency, biological gradient) .
  • In Vitro Assays : Conduct parallel Ames tests (TA98 strain ± S9 metabolic activation) to differentiate genotoxic vs. cytotoxic effects .

Q. How can crystallographic data inform the design of this compound-based coordination complexes?

  • Methodological Answer :

  • Ligand Design : Analyze bond angles and packing motifs from analogous structures (e.g., Zn(II) complexes with dichlorophenol ligands, CCDC codes 6001565–6001570) .
  • Synthesis Optimization : Use solvent evaporation (acetonitrile/ethanol) to grow single crystals for SC-XRD. Refine hydrogen-bonding networks using Mercury software .

Q. What experimental designs minimize confounding variables in ecotoxicological studies of this compound?

  • Methodological Answer :

  • Microcosm Setup : Test degradation kinetics in soil-water systems (pH 6.5–7.5, 25°C) with LC-MS/MS quantification (LOQ: 0.1 µg/L) .
  • Control Groups : Include abiotic controls (autoclaved soil) and bioaugmented samples (Pseudomonas spp. inoculum) to isolate microbial contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.